molecular formula C16H24N2O3 B10975397 4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10975397
M. Wt: 292.37 g/mol
InChI Key: OLKVSOVDFINBSG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is an organic compound with the molecular formula C16H24N2O3 It is a benzamide derivative that contains an ethoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide
  • 4-ethoxy-N-[3-(piperidin-4-yl)propyl]benzamide
  • 4-ethoxy-N-[3-(morpholin-4-yl)butyl]benzamide

Uniqueness

4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of both an ethoxy group and a morpholine ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C16H24N2O3/c1-2-21-15-6-4-14(5-7-15)16(19)17-8-3-9-18-10-12-20-13-11-18/h4-7H,2-3,8-13H2,1H3,(H,17,19)

InChI Key

OLKVSOVDFINBSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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